molecular formula C15H18N2O2S2 B2966955 N-[(5-cyclopropylpyridin-3-yl)methyl]-5-ethylthiophene-2-sulfonamide CAS No. 2034313-51-2

N-[(5-cyclopropylpyridin-3-yl)methyl]-5-ethylthiophene-2-sulfonamide

Cat. No.: B2966955
CAS No.: 2034313-51-2
M. Wt: 322.44
InChI Key: KBJUCVLUDHLBKP-UHFFFAOYSA-N
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Description

N-[(5-cyclopropylpyridin-3-yl)methyl]-5-ethylthiophene-2-sulfonamide is a chemical compound with potential therapeutic applications. It is known for its unique structural properties, which make it an intriguing candidate for various scientific research fields, including drug discovery and medicinal chemistry.

Scientific Research Applications

N-[(5-cyclopropylpyridin-3-yl)methyl]-5-ethylthiophene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and medicinal chemistry.

    Biology: Investigated for its potential as a therapeutic agent in various biological assays.

    Medicine: Explored for its potential use in the treatment of diseases such as cancer and inflammatory conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-5-ethylthiophene-2-sulfonamide typically involves the reaction of 5-cyclopropylpyridin-3-amine with 5-ethylthiophene-2-sulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyclopropylpyridin-3-yl)methyl]-5-ethylthiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Corresponding sulfone or sulfoxide derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Mechanism of Action

The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]-5-ethylthiophene-2-sulfonamide involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes or receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • N-[(5-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide
  • N-[(5-cyclopropylpyridin-3-yl)methyl]-2-(naphthalen-1-yl)acetamide
  • N-[(5-cyclopropylpyridin-3-yl)methyl]-3-fluoroisonicotinamide

Uniqueness

N-[(5-cyclopropylpyridin-3-yl)methyl]-5-ethylthiophene-2-sulfonamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its cyclopropyl and thiophene moieties contribute to its stability and potential therapeutic effects, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-5-ethylthiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c1-2-14-5-6-15(20-14)21(18,19)17-9-11-7-13(10-16-8-11)12-3-4-12/h5-8,10,12,17H,2-4,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBJUCVLUDHLBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)NCC2=CC(=CN=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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